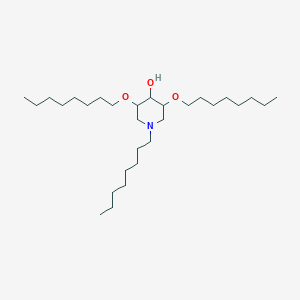

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol

Description

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol is a piperidine derivative featuring three octyl substituents: an octyl group at position 1 and octyloxy groups at positions 3 and 3. The compound’s structure combines a hydroxyl group at position 4 with long alkyl chains, making it highly lipophilic. The extended alkyl chains likely enhance membrane permeability and solubility in nonpolar environments, distinguishing it from shorter or bulkier substituted analogs .

Properties

CAS No. |

917222-41-4 |

|---|---|

Molecular Formula |

C29H59NO3 |

Molecular Weight |

469.8 g/mol |

IUPAC Name |

3,5-dioctoxy-1-octylpiperidin-4-ol |

InChI |

InChI=1S/C29H59NO3/c1-4-7-10-13-16-19-22-30-25-27(32-23-20-17-14-11-8-5-2)29(31)28(26-30)33-24-21-18-15-12-9-6-3/h27-29,31H,4-26H2,1-3H3 |

InChI Key |

CGCQZLKTSXIOLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1CC(C(C(C1)OCCCCCCCC)O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol typically involves multi-step reactions starting from piperidinol and octanol. The process includes:

Alkylation: Piperidinol undergoes alkylation with octyl bromide in the presence of a base such as potassium carbonate.

Etherification: The resulting intermediate is then subjected to etherification with octanol under acidic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The octyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution can introduce various functional groups.

Scientific Research Applications

1-Octyl-3,5-bis(octyloxy)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

- (3R,5R)-3,5-Bis(tert-butyldimethylsilyloxy)piperidin-4-ol (11) (): Features bulky tert-butyldimethylsilyl (TBS) protecting groups.

- N-Aroyl-3,5-bis(arylidene)-4-piperidones (): Contain electron-withdrawing aroyl substituents.

- 4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol (14) (): Includes a tert-butoxy group and aromatic side chain.

| Property | 1-Octyl-3,5-bis(octyloxy)piperidin-4-ol | Compound 11 (TBS) | N-Aroyl Analogs | Compound 14 (tert-butoxy) |

|---|---|---|---|---|

| Lipophilicity (LogP) | High (long alkyl chains) | Moderate (bulky TBS) | Moderate (aromatic) | Moderate (tert-butyl) |

| Solubility | Low in water, high in organic solvents | Low (TBS hydrophobic) | Variable (depends on aroyl group) | Moderate (polar tert-butoxy) |

| Steric Bulk | Moderate (flexible alkyl chains) | High (rigid TBS) | Low (planar aryl) | High (tert-butyl) |

Analysis :

Conformational Analysis and Ring Puckering

Piperidine rings adopt puckered conformations influenced by substituents. defines puckering coordinates based on displacement perpendicular to the mean plane .

Implications :

Efficiency Considerations :

- Alkylation with long-chain halides may require prolonged reaction times or phase-transfer catalysts, whereas silyl protection (Compound 11) offers rapid, high-yield steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.